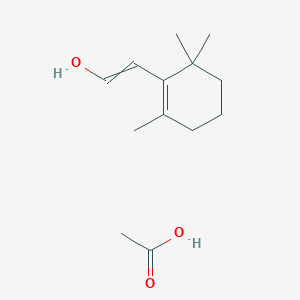
Acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol is an organic compound with the molecular formula C13H20O2. This compound is characterized by the presence of a cyclohexene ring substituted with three methyl groups and an ethenol group, which is further connected to an acetic acid moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol typically involves the following steps:
Starting Material: The synthesis begins with 2,6,6-trimethylcyclohexene, which is a commercially available compound.
Addition of Ethenol Group: The ethenol group is introduced through a reaction with an appropriate reagent under controlled conditions.
Formation of Acetic Acid Moiety:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction.
Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and context, but may include metabolic pathways, signaling cascades, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(2,6,6-trimethylcyclohexen-1-yl)ethanol: A closely related compound with similar structural features but different functional groups.
2-(2,6,6-trimethylcyclohexen-1-yl)acetic acid: Another related compound with an acetic acid moiety but different overall structure.
Uniqueness
Acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61350-89-8 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol |
InChI |
InChI=1S/C11H18O.C2H4O2/c1-9-5-4-7-11(2,3)10(9)6-8-12;1-2(3)4/h6,8,12H,4-5,7H2,1-3H3;1H3,(H,3,4) |
InChI Key |
WXRIAQPYUCBPHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















